N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that incorporates furan, imidazole, and thiophene rings. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For example, some act as anti-inflammatory agents, others work as serotonin antagonists and are used in the treatment of Alzheimer’s .
Biochemical Pathways
Compounds with a thiophene nucleus have been reported to affect a variety of biochemical pathways due to their diverse biological and physiological functions .
Pharmacokinetics
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Compounds with a thiophene nucleus have been reported to have a wide range of effects due to their diverse biological and physiological functions .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative and the biomolecule it interacts with .
Cellular Effects
Some thiophene derivatives have been shown to have potent anticancer activities against certain cancer cell lines . They are likely to be EGFR inhibitors as expected . They showed weak cytotoxic effects on normal cells, which implies that these compounds are probably to be of low toxicity against normal cells .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of thiophene derivatives can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of thiophene derivatives can vary with dosage, and that these compounds can have threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
It is known that thiophene derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that thiophene derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that thiophene derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling.
Formation of the thiophene ring: The thiophene ring can be synthesized via a cyclization reaction involving sulfur-containing precursors.
Amidation reaction: Finally, the carboxamide group is introduced through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its potential use in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
- N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide
- N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)pyridine-2-carboxamide
Uniqueness
N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of furan, imidazole, and thiophene rings, which confer distinct biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-14(12-4-2-8-20-12)15-6-5-13-16-9-10(17-13)11-3-1-7-19-11/h1-4,7-9H,5-6H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTKOPKGLJNEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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